molecular formula C11H10BrN3O2S B4017568 N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No. B4017568
M. Wt: 328.19 g/mol
InChI Key: SFOOVCCHHWYSSS-UHFFFAOYSA-N
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Description

"N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide" is a compound that belongs to the class of thiazolidinones, a group known for its significant pharmacological activities. The compound's structure incorporates both a thiazolidinone ring and an acetamide group, which are common in substances with various biological activities.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. For compounds similar to N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, a common synthesis route is the reaction of an appropriate thiourea with acetylenedicarboxylic acid or its esters, as detailed in studies on related compounds (Nagarajan, Nair, Shenoy, & Kartha, 1983). These reactions often yield the desired thiazolidin-4-one derivatives, which can then undergo further modifications to achieve the specific target molecule.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is typically characterized using techniques like NMR, IR, and sometimes X-ray crystallography. For instance, in a related study, the structures of similar compounds were established using X-ray crystallography and 13Cnmr studies (Boechat et al., 2011).

properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2S/c12-6-2-1-3-7(4-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOOVCCHHWYSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Reactant of Route 5
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N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Reactant of Route 6
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N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

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